(5-Bromo-3-fluorothiophen-2-yl)methanol

Description

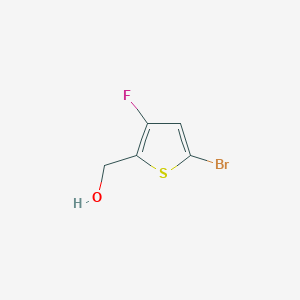

(5-Bromo-3-fluorothiophen-2-yl)methanol is an organic compound with the molecular formula C5H4BrFOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and fluorine atoms in the compound makes it a valuable intermediate in various chemical reactions and applications.

Properties

Molecular Formula |

C5H4BrFOS |

|---|---|

Molecular Weight |

211.05 g/mol |

IUPAC Name |

(5-bromo-3-fluorothiophen-2-yl)methanol |

InChI |

InChI=1S/C5H4BrFOS/c6-5-1-3(7)4(2-8)9-5/h1,8H,2H2 |

InChI Key |

TXYUWHINCULNJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1F)CO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-fluorothiophen-2-yl)methanol typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:

Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Fluorination: The brominated thiophene is then fluorinated using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methanol Addition: The final step involves the addition of a methanol group to the fluorinated thiophene using a Grignard reagent or other suitable organometallic reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-fluorothiophen-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted thiophene derivatives

Scientific Research Applications

(5-Bromo-3-fluorothiophen-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of biological pathways and enzyme interactions.

Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluorothiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its bromine and fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

- (5-Bromo-2-fluoro-3-methylphenyl)(thiophen-2-yl)methanol

- (5-Bromo-3-fluorophenyl)(thiophen-2-yl)methanol

Uniqueness

(5-Bromo-3-fluorothiophen-2-yl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a valuable intermediate in various synthetic applications.

Biological Activity

(5-Bromo-3-fluorothiophen-2-yl)methanol is an organic compound belonging to the thiophene family, characterized by its molecular formula CHBrFOS. This compound features a hydroxymethyl group attached to a thiophene ring, with bromine and fluorine substituents at specific positions. The unique substitution pattern enhances its chemical reactivity, making it a candidate for various biological applications. Despite limited direct studies on its biological activity, insights can be drawn from related compounds and theoretical studies.

The structure of this compound can be represented as follows:

This compound's reactivity is influenced by the presence of halogen atoms (bromine and fluorine), which are known to enhance interactions with biological targets such as enzymes and receptors.

Potential Pharmacological Applications

- Enzyme Interaction : Compounds with similar structures have shown potential in modulating enzyme activities. The halogen substituents may facilitate binding to active sites of enzymes, potentially influencing metabolic pathways.

- Receptor Binding : The unique structural features of this compound could enable it to interact with various receptors, including those involved in neuropharmacology and metabolic regulation.

- Antimicrobial Properties : Similar thiophene derivatives have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties.

Case Studies and Comparative Analysis

A review of related thiophene compounds reveals several key findings regarding their biological activities:

While specific studies on this compound are scarce, the above compounds suggest a trend where halogenated thiophenes exhibit significant biological activities.

Mechanistic Insights

The interactions of thiophene derivatives with biological systems often involve:

- Hydrogen Bonding : The hydroxymethyl group can participate in hydrogen bonding, enhancing binding affinity to target proteins.

- Hydrophobic Interactions : The aromatic nature of the thiophene ring allows for hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

- Electrophilic Reactions : The presence of bromine and fluorine may facilitate electrophilic reactions, potentially leading to covalent modifications of biomolecules.

Future Directions

Further research is essential to elucidate the specific mechanisms through which this compound interacts with biological systems. Suggested areas for exploration include:

- In vitro Studies : Assessing the compound's effects on various cell lines to determine cytotoxicity and therapeutic potential.

- In vivo Studies : Evaluating pharmacokinetics and bioavailability in animal models to understand its therapeutic applicability.

- Structure-Activity Relationship (SAR) Studies : Investigating how variations in substituents affect biological activity could provide insights into optimizing the compound for specific therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.